2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride
Brand Name: Vulcanchem
CAS No.: 54996-05-3
VCID: VC0133233
InChI: InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H
SMILES: CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl
Molecular Formula: C12H24ClNO2
Molecular Weight: 249.779

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride

CAS No.: 54996-05-3

Cat. No.: VC0133233

Molecular Formula: C12H24ClNO2

Molecular Weight: 249.779

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride - 54996-05-3

Specification

CAS No. 54996-05-3
Molecular Formula C12H24ClNO2
Molecular Weight 249.779
IUPAC Name ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H
Standard InChI Key OHVFDPJAYRBUEB-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl

Introduction

Chemical Identity and Physical Properties

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is a well-characterized organic compound with established chemical identity parameters. Its structure consists of a piperidine ring with four methyl substituents at positions 2 and 6, an ethyl ester group at position 4, and exists as a hydrochloride salt.

The fundamental chemical identifiers and physical properties of this compound are presented in Table 1 below:

PropertyValue
CAS Number54996-05-3
Molecular FormulaC₁₂H₂₄ClNO₂
Molecular Weight249.78 g/mol
IUPAC Nameethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride
Canonical SMILESCCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl
InChIInChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h9,13H,6-8H2,1-5H31H
InChI KeyOHVFDPJAYRBUEB-UHFFFAOYSA-N
Physical DescriptionWhite to off-white crystalline powder
SolubilitySoluble in chloroform, dichloromethane, DMSO

The compound appears as a white to off-white crystalline powder and is notable for its stability under controlled conditions. The tetramethyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom, which influences its chemical behavior and reactivity patterns in various synthetic applications .

Structural Characteristics

The structure of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride features several important elements that determine its chemical behavior:

The piperidine ring serves as the central scaffold, providing a heterocyclic amine structure. The four methyl groups (two at position 2 and two at position 6) create substantial steric hindrance around the nitrogen atom, affecting its nucleophilicity and participation in various chemical reactions. The ethyl ester group at position 4 offers a reactive site for further chemical transformations, including hydrolysis, reduction, and nucleophilic substitution reactions.

The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free base form. This salt formation also modulates the reactivity of the nitrogen atom, making it less prone to oxidation and other undesired reactions .

Synthesis and Preparation Methods

The synthesis of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride employs several established organic chemistry procedures. Understanding these synthetic routes is crucial for researchers aiming to prepare this compound for various applications.

Traditional Synthetic Pathways

The primary synthesis route typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting intermediate is then treated with hydrogen chloride to form the hydrochloride salt.

Another approach involves the esterification of 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst, followed by treatment with hydrogen chloride. This method may be preferred when starting from the carboxylic acid derivative rather than the ketone precursor.

Optimization Parameters

Several key parameters affect the efficiency of the synthesis:

  • Reaction temperature: Typically maintained between 20-50°C for optimal yields

  • Solvent selection: Common choices include ethanol, tetrahydrofuran, or dichloromethane

  • Catalyst type and loading: Affects reaction rate and selectivity

  • Reaction time: Usually ranges from 2-24 hours depending on conditions

  • Purification methods: Recrystallization from appropriate solvents enhances product purity

Applications in Organic Synthesis

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride serves as a versatile building block in organic synthesis, finding applications across multiple domains of chemistry.

Synthesis of Complex Molecular Structures

The primary application of this compound lies in the synthesis of 2,2,6,6-tetramethyl quinuclidines . Quinuclidines represent important bicyclic structures used in pharmaceutical research and the development of bioactive compounds. The tetramethyl-substituted piperidine structure serves as a crucial intermediate in constructing these complex molecular frameworks.

The compound also contributes to the synthesis of various nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceutical agents. The controlled reactivity of the nitrogen atom, modulated by the tetramethyl substitution pattern, allows for selective transformations in complex molecular environments.

Role in Specialized Chemical Processes

Beyond serving as a synthetic intermediate, 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride plays roles in:

  • Reagent for stereoselective transformations in asymmetric synthesis

  • Precursor for specialized organocatalysts

  • Building block for hindered amine light stabilizers (HALS)

  • Component in the development of novel materials with specific properties

Table 2 summarizes the key applications of the compound in organic synthesis:

Application AreaSpecific UsesRelevant Features
Pharmaceutical IntermediatesSynthesis of potential drug candidatesControlled nitrogen reactivity
Quinuclidine SynthesisProduction of 2,2,6,6-tetramethyl quinuclidinesStructural template
OrganocatalysisDevelopment of specialized catalystsSteric control elements
Polymer ChemistryPrecursor for stabilizers and modifiersHindered amine functionality
Coordination ChemistryMetal complex formationNitrogen binding site

These diverse applications highlight the versatility of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride in chemical synthesis and materials science .

Biological Activities and Research Findings

While specific biological activity data for 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride remains limited in the literature, there are indications of potential applications in biological systems and research.

Biochemical Interactions

The compound has been studied for its interactions with enzymes and its potential applications in biochemical assays. Its structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways and enzymatic processes.

The tetramethyl-substituted piperidine structure provides unique steric properties that can affect molecular interactions with biological targets. This makes derivatives of this compound interesting candidates for probing structure-activity relationships in biological systems.

Chemical Reactivity and Stability

The chemical behavior of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is significantly influenced by its structural features, particularly the tetramethyl substitution pattern and the presence of the ethyl ester functional group.

Reactivity Profile

The compound can participate in various chemical transformations, making it valuable in synthetic applications:

  • Ester Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction typically proceeds with good yields and provides access to the free acid for further functionalization.

  • Reduction Reactions: The ester functionality can be reduced using appropriate reducing agents (e.g., lithium aluminum hydride, sodium borohydride) to produce the corresponding alcohol derivative.

  • Transesterification: Exchange reactions with other alcohols can produce different ester derivatives, expanding the range of accessible compounds.

  • Nitrogen-Centered Reactions: Despite the steric hindrance, the nitrogen atom can participate in various reactions, particularly after deprotonation or under specific conditions that overcome the steric constraints.

Stability Characteristics

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride exhibits particular stability characteristics that must be considered for handling and storage:

The compound is stable under normal conditions but requires specific storage parameters to maintain its integrity over time. Recommended storage conditions include temperature control (2-8°C), protection from air and light, and measures to prevent exposure to moisture due to its potential hygroscopic nature .

The tetramethyl substitution pattern contributes to the compound's oxidative stability, making it resistant to degradation pathways that might affect less hindered piperidine derivatives. This enhanced stability is particularly valuable in applications requiring prolonged storage or exposure to potentially oxidizing conditions.

Comparative Analysis with Related Compounds

To better understand the distinctive properties of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride, a comparative analysis with structurally related compounds provides valuable insights.

Comparison with Non-methylated Analogs

Ethyl piperidine-4-carboxylate hydrochloride (CAS: 147636-76-8) represents a non-methylated analog that shares the basic piperidine-4-carboxylate structure but lacks the tetramethyl substitution pattern. This structural difference results in significant variations in chemical behavior and applications.

Table 3 presents a comparative analysis of these compounds:

Property2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester HClEthyl piperidine-4-carboxylate HCl
CAS Number54996-05-3147636-76-8
Molecular FormulaC₁₂H₂₄ClNO₂C₈H₁₆ClNO₂
Molecular Weight249.78 g/mol193.67 g/mol
Structural DistinctionFour methyl groups at positions 2 and 6No methyl substitution
Steric PropertiesHighly hindered amineLess hindered amine
Nitrogen ReactivityReduced due to steric hindranceMore reactive
StabilityEnhanced oxidative stabilityLess stable to oxidation
Primary ApplicationsSpecialized synthesis of hindered structuresGeneral synthetic applications

The tetramethyl substituents in 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride significantly alter its chemical behavior compared to the non-methylated analog. The increased steric hindrance around the nitrogen atom reduces its nucleophilicity and basicity, leading to more selective reaction patterns and enhanced stability against oxidation .

Comparison with Other Piperidine Derivatives

4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid (CAS: 65402-65-5) represents another related compound that differs from our target compound by having a hydroxyl group at position 4 instead of an ethyl ester group.

This structural variation significantly changes the compound's reactivity profile and applications. While 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is primarily valued for its role in the synthesis of quinuclidines and related structures, the hydroxy derivative offers different synthetic opportunities due to the presence of the hydroxyl group as an additional reactive site .

These comparisons highlight how subtle structural modifications in the piperidine scaffold can dramatically influence chemical properties and applications, underscoring the unique value of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride in specific synthetic contexts.

Future Research Directions

The study of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride continues to evolve, with several promising research directions emerging in recent years.

Synthetic Methodology Development

Future research may focus on developing improved synthetic routes to 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride, with emphasis on:

  • Green chemistry approaches with reduced environmental impact

  • Catalytic methods for enhanced efficiency and selectivity

  • Continuous flow processes for industrial-scale production

  • Stereoselective syntheses of derivatives with defined stereochemistry at position 4

These methodological advances would expand access to the compound and its derivatives for various applications.

Novel Applications Exploration

Emerging applications of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride and its derivatives may include:

  • Development of new catalytic systems for asymmetric synthesis

  • Exploration of novel pharmaceutical applications based on the tetramethylpiperidine scaffold

  • Investigation of coordination chemistry with various metals for specialized applications

  • Development of advanced materials incorporating the hindered amine structure

These diverse research directions highlight the continuing relevance of this compound in contemporary chemistry and materials science .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator